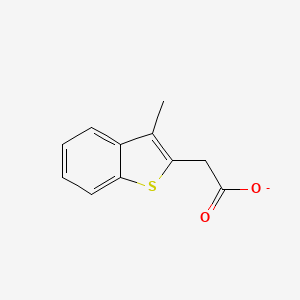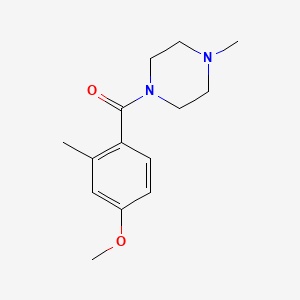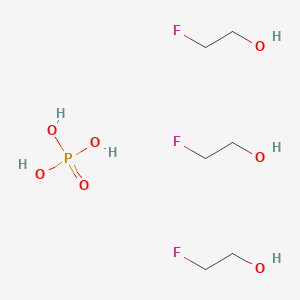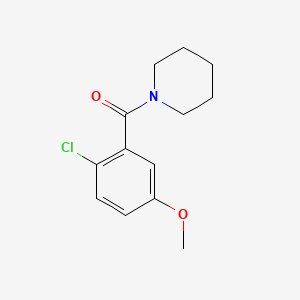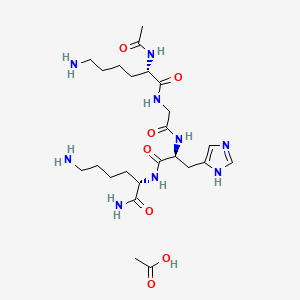
Methoxyethyl 3-nitrobenzylidenacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyethyl 3-nitrobenzylidenacetoacetate is a chemical compound with the molecular formula C₁₄H₁₅NO₆ and a molecular weight of 293.27 g/mol . It is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs . The compound is characterized by its pale yellow to off-white crystalline appearance and has a melting point of 72-74°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxyethyl 3-nitrobenzylidenacetoacetate typically involves the following steps :
Starting Materials: Methoxyethyl acetoacetate and m-nitrobenzaldehyde.
Reaction Conditions:
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxyethyl 3-nitrobenzylidenacetoacetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the ester or nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve bases or acids as catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methoxyethyl 3-nitrobenzylidenacetoacetate has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methoxyethyl 3-nitrobenzylidenacetoacetate involves its interaction with molecular targets such as enzymes and receptors . The compound’s effects are mediated through pathways involving the modulation of calcium channels, which play a crucial role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nimodipine: A calcium channel blocker used to treat cerebral vasospasm.
Nitrendipine: Another calcium channel blocker with similar applications.
Cilnidipine: A dual L/N-type calcium channel blocker used for hypertension management.
Uniqueness
Methoxyethyl 3-nitrobenzylidenacetoacetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its nitro group and ester functionality make it a versatile intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C14H15NO6 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
2-methoxyethyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C14H15NO6/c1-20-7-8-21-14(17)10-13(16)6-5-11-3-2-4-12(9-11)15(18)19/h2-6,9H,7-8,10H2,1H3/b6-5+ |
Clé InChI |
LFQRBILVNQWGDN-AATRIKPKSA-N |
SMILES isomérique |
COCCOC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
COCCOC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
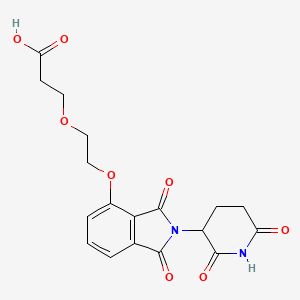
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

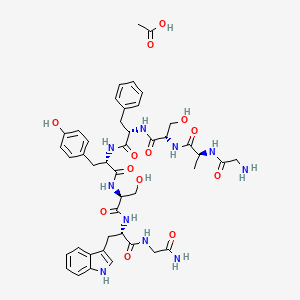
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
